molecular formula C7H10N2O2 B011761 Ethyl 2-amino-1H-pyrrole-3-carboxylate CAS No. 108290-86-4

Ethyl 2-amino-1H-pyrrole-3-carboxylate

Cat. No.: B011761
CAS No.: 108290-86-4
M. Wt: 154.17 g/mol
InChI Key: XKJUSNOUOLSNJN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Ethyl 2-amino-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-1H-pyrrole-3-carboxylate is unique due to the presence of the amino group at the 2-position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential in medicinal chemistry, particularly in the development of anticancer agents .

Biological Activity

Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS No. 108290-86-4) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered aromatic ring containing nitrogen, an amino group, and an ester functional group. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, and it exhibits significant reactivity due to these functional groups, making it a valuable intermediate in medicinal chemistry.

Target Interactions:
The primary biological target of this compound is tubulin , a key protein in the formation of microtubules. The compound inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to a G2/M cell cycle arrest , ultimately resulting in apoptosis (programmed cell death) of cancer cells.

Biochemical Pathways:
The compound's interaction with tubulin disrupts normal cellular functions, particularly affecting the mitotic spindle formation necessary for proper chromosome segregation during cell division. This disruption is critical in cancer therapy as it selectively targets rapidly dividing cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.020
Pseudomonas aeruginosa0.030

Anticancer Activity

This compound has also been studied for its anticancer potential. It has shown efficacy in various cancer cell lines, leading to significant reductions in cell viability at low concentrations.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
A549 (Lung)1.22
KB (Oral)0.67
K111 (Melanoma)0.32
NCI-H460 (Lung)1.19

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's ability to inhibit the growth of pathogenic bacteria, confirming its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates, particularly in lung and melanoma cells.
  • Synergistic Effects : Investigations into combination therapies revealed that this compound could enhance the efficacy of existing chemotherapeutics, suggesting potential applications in combination cancer therapies .

Properties

IUPAC Name

ethyl 2-amino-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJUSNOUOLSNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477766
Record name Ethyl 2-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108290-86-4
Record name Ethyl 2-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-1H-pyrrole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Carbamimidoyl-acetic acid ethyl ester (3.357 g, 25.8 mmol) was dissolved in AcOEt (20 mL). Chloroacetaldehyde (50% solution in water, 1.8 mL, 28.7 mmol) was added rapidly at room temperature. The solution stirred for 2 minutes until a precipitant formed. The solution was then brought to 65° C. for 0.5 h. The reaction mixture was then cooled and flash chromatographed with AcOEt. Product containing fractions were concentrated to give the desired material as a green solid. 0.68 g obtained, 31% yield. 1H NMR (400 MHz, CDCl3) δ 1.32 (t, J=7.2 Hz, 3H), 4.24 (q, J=7.0 Hz, 2H), 5.08 (brs, 2H), 6.10-6.13 (m, 1H), 6.25 (t, J=3.12, 1 Hz), 8.60 (brs, 1H); MS Calcd.: 154. Found 155 (M+H).
Quantity
3.357 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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